

Introduction to a Niche Fluorochemical: 2-Chloropentafluoropropene

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Chloropentafluoropropene

CAS No.: 2804-50-4

Cat. No.: B1594286

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2-Chloropentafluoropropene, with the chemical formula C_3ClF_5 , is a halogenated olefin that has garnered interest within specialized areas of chemistry. Also known by its industrial designation CFC-1215xc, this compound is a five-carbon propene molecule substituted with five fluorine atoms and one chlorine atom. Its unique structure, featuring a reactive double bond and a high degree of fluorination, imparts specific chemical properties that make it a subject of study and a valuable intermediate in fluorochemical synthesis. This guide provides a comprehensive overview of its discovery, historical synthesis routes, chemical properties, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Identification:

- Chemical Name: 2-Chloro-1,1,3,3,3-pentafluoropropene[1]
- CAS Number: 2804-50-4[1][2][3]
- Molecular Formula: C_3ClF_5 [1]
- Synonyms: 2-Chloropentafluoro-1-propene, 2-Chloropentafluoropropylene, CFC 1215xc[1]

Historical Synthesis and Discovery

The development of **2-Chloropentafluoropropene** is rooted in the broader history of organofluorine chemistry, which expanded significantly in the mid-20th century. Its synthesis is primarily achieved through the dehydrohalogenation of saturated chlorofluoropropanes. A key precursor for this process is 1,2-dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da). The elimination of a hydrogen and a chlorine atom from this precursor yields the target alkene.

While a single definitive "discovery" paper is not readily apparent from early literature, its preparation is a logical extension of established reactions for creating fluorinated olefins. Processes for producing various pentafluoropropenes were explored as researchers sought new refrigerants, solvents, and monomers. For instance, a patented process describes the production of pentafluoropropenes with the general formula $\text{CF}_3\text{CX}=\text{CF}_2$, where X can be hydrogen or chlorine, via the hydrodehalogenation of $\text{CF}_3\text{CCl}_2\text{CF}_3$.^[4] This highlights the industrial interest in this class of compounds and the general synthetic strategies employed.

Core Synthesis Methodologies

The primary route for synthesizing **2-Chloropentafluoropropene** involves the elimination of hydrogen chloride (HCl) from a suitable saturated precursor.

Dehydrochlorination of 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225da)

This is the most direct and well-documented pathway. The reaction involves treating HCFC-225da with a base to facilitate the elimination of HCl.



Experimental Protocol: Laboratory Scale Synthesis

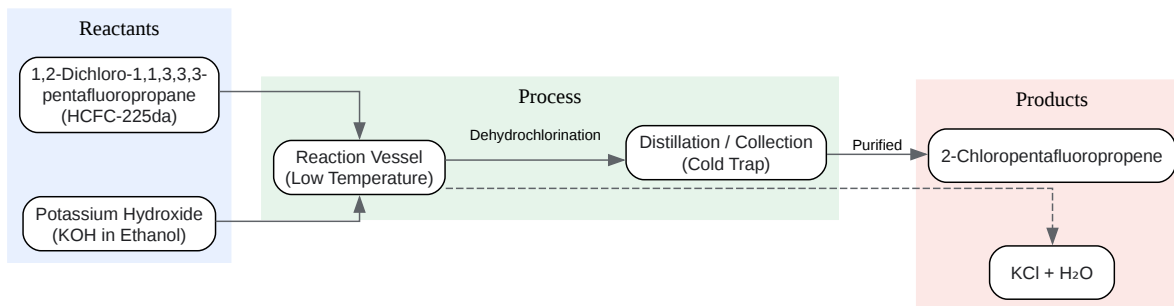
- **Apparatus Setup:** A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a cold trap (-78°C).
- **Reagents:** A solution of potassium hydroxide (KOH) in a suitable solvent, such as ethanol or isopropanol, is prepared and placed in the flask.

- **Reaction Execution:** The flask is cooled in an ice bath. 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (CAS 431-86-7) is added dropwise from the dropping funnel to the stirred basic solution.[5]
- **Temperature Control:** The reaction is typically exothermic, and the addition rate is controlled to maintain a low temperature and prevent unwanted side reactions.
- **Product Collection:** The volatile **2-Chloropentafluoropropene** product distills from the reaction mixture as it is formed. It is then collected in the cold trap.
- **Purification:** The collected product can be purified by fractional distillation to remove any remaining starting material or by-products.

Causality Behind Experimental Choices:

- **Choice of Base:** Potassium hydroxide is a strong, inexpensive base that is effective for dehydrochlorination. The choice of an alcoholic solvent ensures the solubility of both the base and the organic substrate.
- **Low Temperature:** Running the reaction at a low temperature helps to control the reaction rate and improves the selectivity for the desired product, minimizing the formation of isomers or decomposition products.
- **Product Distillation:** The relatively low boiling point of the product allows for its immediate removal from the reaction mixture, shifting the equilibrium towards the product side and preventing potential side reactions.

Diagram of Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Chloropentafluoropropene**.

Physicochemical Properties

Quantitative data for **2-Chloropentafluoropropene** is summarized below.

Property	Value
Molecular Formula	C ₃ ClF ₅
Molecular Weight	166.48 g/mol
CAS Number	2804-50-4
Appearance	Data not widely published, likely a colorless gas or volatile liquid
Boiling Point	Estimated to be in the range of 15-25 °C
Density	Data not widely published

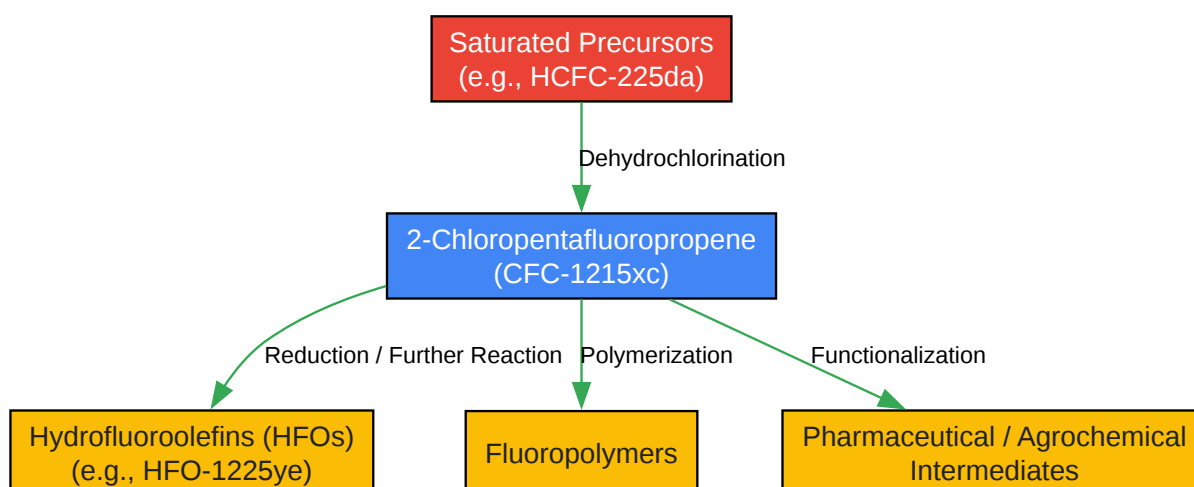
Reactivity and Applications

The presence of the C=C double bond makes **2-Chloropentafluoropropene** a versatile intermediate for further chemical transformations. It can undergo addition reactions, polymerization, and nucleophilic substitution at the vinyl chlorine position, although the electron-withdrawing fluorine atoms deactivate the double bond towards electrophilic attack.

Potential Applications:

- **Intermediate for HFOs:** It can be a precursor for the synthesis of hydrofluoroolefins (HFOs), which are being developed as next-generation refrigerants with low global warming potential (GWP). For example, reduction of the chlorine atom could lead to 1,1,3,3,3-pentafluoropropene.
- **Monomer in Polymerization:** Like other fluoroalkenes, it could potentially be used as a monomer or co-monomer to produce fluoropolymers with specific properties, such as high thermal stability and chemical resistance.
- **Chemical Reagent:** In organic synthesis, it can serve as a building block for introducing the pentafluoropropenyl group into other molecules, which is of interest in the development of agrochemicals and pharmaceuticals.

Logical Relationship of Precursors and Products



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Sources

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- To cite this document: BenchChem. [Introduction to a Niche Fluorochemical: 2-Chloropentafluoropropene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1594286/docs#introduction-to-a-niche-fluorochemical-2-chloropentafluoropropene\]](https://www.benchchem.com/product/b1594286/docs#introduction-to-a-niche-fluorochemical-2-chloropentafluoropropene)

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